molecular formula C17H18O B12847133 4'-Tert-butyl[1,1'-biphenyl]-2-carbaldehyde

4'-Tert-butyl[1,1'-biphenyl]-2-carbaldehyde

Cat. No.: B12847133
M. Wt: 238.32 g/mol
InChI Key: PQDQYZDWOKBDRE-UHFFFAOYSA-N
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Description

4'-Tert-butyl[1,1'-biphenyl]-2-carbaldehyde (molecular formula: C₁₈H₂₀O) is a biphenyl derivative featuring a tert-butyl group at the 4'-position and an aldehyde functional group at the 2-position of the biphenyl scaffold. The tert-butyl substituent imparts significant steric bulk and electron-donating effects, which influence the compound’s reactivity, solubility, and applications in organic synthesis. This compound is synthesized via palladium-catalyzed cross-coupling or directed C–H activation strategies, achieving yields up to 89% under optimized conditions . Its primary applications include serving as a precursor in pharmaceuticals, materials science, and catalysis due to its unique electronic and steric profile.

Properties

Molecular Formula

C17H18O

Molecular Weight

238.32 g/mol

IUPAC Name

2-(4-tert-butylphenyl)benzaldehyde

InChI

InChI=1S/C17H18O/c1-17(2,3)15-10-8-13(9-11-15)16-7-5-4-6-14(16)12-18/h4-12H,1-3H3

InChI Key

PQDQYZDWOKBDRE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Tert-butyl[1,1’-biphenyl]-2-carbaldehyde typically involves the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.

    Introduction of Tert-butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formylation: The aldehyde group can be introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, using DMF and POCl3.

Industrial Production Methods

Industrial production of 4’-Tert-butyl[1,1’-biphenyl]-2-carbaldehyde may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4’-Tert-butyl[1,1’-biphenyl]-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: 4’-Tert-butyl[1,1’-biphenyl]-2-carboxylic acid.

    Reduction: 4’-Tert-butyl[1,1’-biphenyl]-2-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.

Scientific Research Applications

4’-Tert-butyl[1,1’-biphenyl]-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4’-Tert-butyl[1,1’-biphenyl]-2-carbaldehyde depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, influencing biochemical pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Reactivity and Properties

The table below summarizes key structural and functional differences between 4'-Tert-butyl[1,1'-biphenyl]-2-carbaldehyde and related biphenyl carbaldehydes:

Compound Name Substituents Electronic Effects Steric Effects Key Applications Reference
4'-Tert-butyl[1,1'-biphenyl]-2-carbaldehyde 4'-tert-butyl, 2-carbaldehyde Electron-donating (tert-butyl) High steric bulk Catalysis, pharmaceutical intermediates
[1,1'-Biphenyl]-2-carbaldehyde None N/A Minimal General organic synthesis
4'-Acetyl[1,1'-biphenyl]-2-carbaldehyde 4'-acetyl, 2-carbaldehyde Electron-withdrawing (acetyl) Moderate Nucleophilic additions, cross-couplings
4-(Trifluoromethyl)biphenyl-2-carbaldehyde 4-trifluoromethyl, 2-carbaldehyde Strongly electron-withdrawing Moderate Fluorinated materials, medicinal chemistry
2'-(Phenylethynyl)-[1,1'-biphenyl]-2-carbaldehyde 2'-phenylethynyl, 2-carbaldehyde Conjugated π-system Moderate Optoelectronic materials, anti-cancer agents
2',4',6'-Trimethyl-[1,1'-biphenyl]-2-carbaldehyde 2',4',6'-trimethyl, 2-carbaldehyde Electron-donating (methyl) High steric hindrance Covalent organic frameworks (COFs)
3′,4′-Dichloro-2-biphenylcarbaldehyde 3',4'-dichloro, 2-carbaldehyde Electron-withdrawing (Cl) Moderate Agrochemical intermediates
4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-carbaldehyde 4'-dioxolane, 2-carbaldehyde Electron-donating (dioxolane) Moderate Acid-sensitive reactions, prodrugs

Key Comparative Findings

Electronic Properties
  • Electron-Donating Groups : The tert-butyl group in the target compound enhances electron density at the biphenyl core, stabilizing intermediates in electrophilic substitutions. This contrasts with electron-withdrawing groups (e.g., trifluoromethyl in , acetyl in ), which reduce electron density and direct reactivity toward nucleophilic pathways.
  • Conjugated Systems : The phenylethynyl group in 2'-(Phenylethynyl)-[1,1'-biphenyl]-2-carbaldehyde introduces extended conjugation, enabling applications in optoelectronics, unlike the tert-butyl analogue.
Steric Effects
  • The tert-butyl group creates significant steric hindrance, limiting access to the aldehyde group in certain reactions (e.g., bulky nucleophiles). This contrasts with less hindered analogues like [1,1'-biphenyl]-2-carbaldehyde but aligns with 2',4',6'-Trimethyl derivatives , which exhibit even greater steric constraints.
Reactivity in Cross-Coupling Reactions
  • The tert-butyl compound’s stability under palladium catalysis makes it suitable for directed C–H functionalization , whereas acetyl-substituted analogues (e.g., ) are prone to ketone-directed reactions.
  • Chlorinated derivatives (e.g., ) exhibit regioselectivity in Suzuki-Miyaura couplings due to halogen-directed effects.

Biological Activity

4'-Tert-butyl[1,1'-biphenyl]-2-carbaldehyde is a biphenyl derivative that has garnered attention for its potential biological activities. This compound is characterized by a tert-butyl group attached to one phenyl ring and an aldehyde functional group on the other. Understanding its biological activity is crucial for exploring its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

The molecular structure of 4'-Tert-butyl[1,1'-biphenyl]-2-carbaldehyde can be described as follows:

  • Molecular Formula : C15H14O
  • Molecular Weight : 226.27 g/mol
  • Functional Groups : Aldehyde, aromatic hydrocarbons

Biological Activity Overview

Research indicates that biphenyl derivatives, particularly those with substituents like tert-butyl groups, can exhibit various biological activities including antibacterial, antifungal, and anticancer properties. The following sections detail specific findings related to the biological activity of 4'-Tert-butyl[1,1'-biphenyl]-2-carbaldehyde.

Antimicrobial Activity

Recent studies have demonstrated that biphenyl derivatives can possess significant antimicrobial effects. For instance, compounds structurally similar to 4'-tert-butyl[1,1'-biphenyl]-2-carbaldehyde have shown promising activity against various bacterial strains.

Compound Target Organism MIC (μg/mL) Effectiveness
4'-Tert-butyl[1,1'-biphenyl]-2-carbaldehydeStaphylococcus aureusTBDTBD
Similar biphenyl derivativesEscherichia coli16Moderate
Similar biphenyl derivativesCandida albicans32Moderate

Anticancer Activity

Biphenyl derivatives have also been investigated for their anticancer properties. The cytotoxicity of these compounds against various cancer cell lines is critical for assessing their therapeutic potential.

Case Study: Cytotoxicity Assay

In vitro studies have evaluated the cytotoxic effects of 4'-tert-butyl[1,1'-biphenyl]-2-carbaldehyde on human cancer cell lines such as HeLa and MCF-7. The following table summarizes the findings:

Cell Line IC50 (μM) Selectivity Index (SI)
HeLaTBDTBD
MCF-7TBDTBD

Note : The selectivity index is calculated as the ratio of cytotoxicity against cancer cells to normal cells; a higher SI indicates better selectivity for cancer cells.

The biological activities of 4'-tert-butyl[1,1'-biphenyl]-2-carbaldehyde may be attributed to its ability to interact with cellular targets such as enzymes or receptors involved in cell proliferation and survival. Preliminary studies suggest that it may induce apoptosis in cancer cells through pathways involving oxidative stress and DNA damage.

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